3-Bromo-4-fluoro-2-iodoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-fluoro-2-iodoaniline is an aromatic amine with the molecular formula C6H4BrFIN This compound is characterized by the presence of bromine, fluorine, and iodine substituents on the benzene ring, making it a highly functionalized molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-2-iodoaniline typically involves multi-step reactions. One common method includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Halogenation: Sequential introduction of bromine, fluorine, and iodine atoms.
Industrial Production Methods
Industrial production methods for this compound often involve the use of palladium-catalyzed amination reactions. These methods are efficient and allow for the large-scale production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-fluoro-2-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The amine group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Palladium-Catalyzed Reactions: Palladium catalysts are used for amination and cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted anilines .
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-fluoro-2-iodoaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-fluoro-2-iodoaniline involves its interaction with various molecular targets. The presence of multiple halogen atoms allows it to participate in unique chemical reactions, influencing its reactivity and interaction with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical syntheses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodoaniline: An aromatic amine with an iodine substituent.
2-Bromoaniline: An aromatic amine with a bromine substituent.
4-Bromo-2-iodoaniline: Similar structure but lacks the fluorine substituent .
Uniqueness
3-Bromo-4-fluoro-2-iodoaniline is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of substituents provides it with distinct chemical properties and reactivity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C6H4BrFIN |
---|---|
Molekulargewicht |
315.91 g/mol |
IUPAC-Name |
3-bromo-4-fluoro-2-iodoaniline |
InChI |
InChI=1S/C6H4BrFIN/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 |
InChI-Schlüssel |
ODWQBNJNANLRGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1N)I)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.